2-chloro-4-fluoro-N,N-dimethylaniline
Description
Chemical Identity and Nomenclature
This compound is a halogenated aromatic amine compound with the molecular formula C8H9ClFN and a molecular weight of 173.62 grams per mole. The compound is registered under the Chemical Abstracts Service number 793628-59-8, which distinguishes it from its positional isomer 4-chloro-2-fluoro-N,N-dimethylaniline. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, indicating the presence of chlorine at the second position and fluorine at the fourth position of the benzene ring, with dimethylamino substitution on the nitrogen atom.
The compound's structure consists of a benzene ring bearing three substituents: a chlorine atom at the ortho position relative to the amino group, a fluorine atom at the para position, and a dimethylamino group (-N(CH3)2) replacing the hydrogen atoms on the amino nitrogen. The Simplified Molecular Input Line Entry System representation of this compound is CN(C)C1=CC=C(F)C=C1Cl, providing a standardized method for computational chemistry applications. The compound belongs to the broader category of fluorinated building blocks, which have become increasingly important in pharmaceutical and agrochemical synthesis.
Table 1: Key Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9ClFN | |
| Molecular Weight | 173.62 g/mol | |
| CAS Registry Number | 793628-59-8 | |
| MDL Number | MFCD04116326 | |
| SMILES Code | CN(C)C1=CC=C(F)C=C1Cl |
The nomenclature system for this compound reflects the established conventions for naming polysubstituted aromatic compounds. The base name "aniline" indicates the presence of an amino group attached to a benzene ring, while the numerical prefixes specify the exact positions of the halogen substituents. The N,N-dimethyl designation clarifies that both hydrogen atoms on the amino nitrogen have been replaced with methyl groups, creating a tertiary amine structure. This systematic approach to naming ensures unambiguous identification of the compound across different chemical databases and research publications.
Historical Development and Discovery
The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the early nineteenth century with foundational work by pioneers in synthetic chemistry. The historical trajectory of organofluorine compounds traces back to 1835, when Dumas and colleagues first synthesized an organofluorine compound by treating dimethyl sulfate with potassium fluoride to produce fluoromethane. This groundbreaking work established the fundamental principles for introducing fluorine atoms into organic molecules through nucleophilic substitution reactions.
Alexander Borodin, better known as a classical composer, made significant contributions to early organofluorine chemistry in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride. His work on halogen exchange reactions, treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, established methodologies that remain relevant for modern fluorination chemistry. These early discoveries laid the groundwork for the systematic development of fluorinated aromatic compounds, including halogenated anilines.
The synthesis of fluoroanilines specifically emerged from research into aromatic fluorination methodologies. The Schiemann reaction, developed in 1927, provided a crucial synthetic pathway for preparing fluoroaromatic compounds through the decomposition of diazonium salts in the presence of fluoroboric acid. This methodology enabled the systematic introduction of fluorine atoms into aromatic systems and contributed to the development of synthetic routes toward fluorinated aniline derivatives. The evolution of these methodologies eventually facilitated the preparation of complex polysubstituted systems such as this compound.
Industrial applications of organofluorine chemistry expanded dramatically during and after World War II, driven by the need for specialized materials with unique properties. The development of uranium hexafluoride production techniques provided expertise that was subsequently applied to pharmaceutical and agrochemical synthesis. This period saw increased interest in fluorinated building blocks for drug discovery, as researchers recognized that fluorine substitution could significantly enhance the metabolic stability and bioavailability of pharmaceutical compounds.
The specific compound this compound represents a product of modern synthetic organic chemistry methodologies that emerged from these historical foundations. Contemporary synthetic approaches to such compounds often employ advanced halogenation techniques, including direct fluorination methods that utilize elemental fluorine as a reagent under controlled conditions. The development of selective halogenation protocols has enabled chemists to prepare specific isomers with precise substitution patterns, allowing for the targeted synthesis of compounds like this compound with high regioselectivity.
Significance in Organofluorine Chemistry
This compound occupies a significant position within organofluorine chemistry due to its unique combination of structural features that exemplify the distinctive properties imparted by carbon-fluorine bonds. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them valuable synthetic intermediates and final products.
The presence of fluorine atoms in organic molecules introduces unique electronic effects that substantially alter molecular properties compared to non-fluorinated analogs. Fluorine possesses the highest electronegativity of all elements at 3.98, creating highly polarized carbon-fluorine bonds with significant dipole moments. This electronic characteristic influences molecular interactions, solubility profiles, and biological activity patterns. In the case of this compound, the fluorine substitution at the para position relative to the dimethylamino group creates an electron-withdrawing effect that modulates the electron density distribution throughout the aromatic system.
The compound demonstrates the principle of bioisosterism, where fluorine atoms can serve as hydrogen mimics due to their similar van der Waals radii. The van der Waals radius of fluorine is 1.47 Angstroms, which is remarkably close to that of hydrogen at 1.2 Angstroms. This similarity allows fluorinated compounds to interact with biological systems in ways that closely resemble their non-fluorinated counterparts while exhibiting enhanced metabolic stability due to the resistance of carbon-fluorine bonds to enzymatic cleavage.
Table 2: Comparative Bond Properties Relevant to this compound
| Bond Type | Bond Energy (kJ/mol) | Bond Length (Å) | Van der Waals Radius (Å) |
|---|---|---|---|
| C-F | ~480 | ~1.4 | 1.47 |
| C-Cl | ~320 | ~1.8 | 1.75 |
| C-H | ~413 | ~1.1 | 1.2 |
The synthetic utility of this compound extends beyond its intrinsic properties to its role as a versatile building block for more complex molecular architectures. The presence of both chlorine and fluorine substituents provides multiple reactive sites for further functionalization through various chemical transformations. The chlorine atom can participate in nucleophilic aromatic substitution reactions, particularly under conditions that favor the displacement of halide ions from electron-deficient aromatic systems. Meanwhile, the fluorine atom typically remains unreactive under most synthetic conditions, serving as a stable functionality that persists through multi-step synthetic sequences.
The compound's significance is further enhanced by its relevance to pharmaceutical and agrochemical research, where fluorinated aromatic amines serve as important intermediates in the synthesis of bioactive molecules. An estimated twenty percent of pharmaceuticals contain fluorine atoms, with many of these compounds featuring fluorinated aromatic systems similar to those found in this compound. The metabolic stability conferred by fluorine substitution has made fluorinated building blocks increasingly valuable in drug discovery programs aimed at developing compounds with improved pharmacokinetic properties.
Contemporary applications of organofluorine chemistry increasingly utilize elemental fluorine as a direct fluorinating agent, representing a significant advancement from earlier methodologies that relied primarily on fluoride salts or hydrogen fluoride. These modern approaches enable the selective introduction of fluorine atoms into complex organic molecules under controlled conditions, expanding the accessible chemical space for fluorinated compounds. The development of such methodologies has direct implications for the synthesis and applications of compounds like this compound, providing new avenues for their preparation and utilization in advanced chemical synthesis.
The environmental considerations surrounding organofluorine compounds have also influenced their significance within the broader chemical community. While some organofluorine compounds, particularly long-chain perfluorinated species, have raised environmental concerns due to their persistence and bioaccumulation potential, smaller fluorinated building blocks like this compound generally exhibit different environmental profiles. The compound's structure, with discrete halogen substituents on an aromatic framework, differs substantially from the persistent perfluorinated compounds that have attracted regulatory attention.
Properties
IUPAC Name |
2-chloro-4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVGEFGASLIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654205 | |
| Record name | 2-Chloro-4-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793628-59-8 | |
| Record name | 2-Chloro-4-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation via Diazotization and Fluorination
One established method involves the diazotization of 2-chloro-4-aminotoluene followed by fluorination to introduce the fluorine atom at the para position relative to the amino group. Although this exact method is primarily reported for 2-chloro-4-fluorotoluene, the analogous process can be adapted for the N,N-dimethylaniline derivative by subsequent N,N-dimethylation.
Process steps (adapted from CN110759806A for 2-chloro-4-fluorotoluene):
- Cool anhydrous hydrogen fluoride to 0-5 °C.
- Slowly add 2-chloro-4-aminotoluene dissolved in the HF.
- Add sodium nitrite to initiate diazotization at 0-10 °C for 1 hour.
- Conduct pyrolysis in two stages: first heating to 30 °C for 1.5-2 hours, then increasing to 50 °C for 2.5-3 hours.
- Cool to 20 °C, separate the organic phase, neutralize with sodium carbonate to pH 7-8.
- Distill to obtain 2-chloro-4-fluorotoluene.
This method addresses impurity control and safety risks associated with pyrolysis reactions and can be modified for the dimethylamino derivative by replacing the toluene moiety with the N,N-dimethylaniline structure.
Synthesis via N-Oxide Intermediates and Halogenation
A practical and convenient synthetic route reported in the literature involves the use of N,N-dimethylaniline N-oxides as intermediates. The N-oxide facilitates selective electrophilic halogenation at the desired position.
General procedure (from PMC6745195):
- Prepare N,N-dimethylaniline N-oxide derivatives via oxidation of the corresponding aniline.
- Subject the N-oxide to halogenation conditions to introduce chlorine and fluorine substituents at the 2- and 4-positions.
- Reduce the N-oxide back to the aniline to yield 2-chloro-4-fluoro-N,N-dimethylaniline.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- Temperature control during diazotization and pyrolysis is critical to minimize impurities and maximize yield.
- The use of anhydrous hydrogen fluoride as a reaction medium enhances fluorination efficiency but requires stringent safety measures.
- N-oxide intermediates provide a versatile platform for selective halogenation, especially useful when multiple halogens are introduced at different positions.
- Post-halogenation reduction of N-oxides must be carefully controlled to avoid degradation of the halogenated product.
- Purification typically involves neutralization and distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N,N-dimethylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized to form corresponding nitroso or nitro compounds and reduced to form amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-4-fluoro-N,N-dimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of covalent bonds with biological macromolecules, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
4-Fluoro-N,N-dimethylaniline (CAS 403-46-3)
- Structure: Fluorine at position 4, dimethylamino group at position 1.
- Reactivity: The fluorine atom participates in electrophilic substitution reactions, while the dimethylamino group enhances electron density on the ring. This compound is used in synthesizing pharmaceuticals and agrochemicals .
- Electronic Properties : DFT studies reveal a chemical hardness of 3.28 eV and electrophilicity index of 1.45 eV, indicating moderate reactivity compared to bromo or methyl analogs .
3-Chloro-N,N-dimethylaniline
- Structure: Chlorine at position 3, dimethylamino group at position 1.
- Impact of Substituent Position: The meta-chloro group creates a less symmetric electron distribution compared to para-substituted analogs.
Halogen-Substituted Analogs
4-Chloro-N,N-dimethylaniline (CAS 698-69-1)
- Structure: Chlorine at position 4, dimethylamino group at position 1.
- Physical Properties : Molecular weight = 155.625 g/mol, compared to 173.62 g/mol for 2-chloro-4-fluoro-N,N-dimethylaniline. The additional fluorine in the latter increases molecular mass and polarizability .
- Reactivity : The para-chloro group directs electrophilic attacks to the ortho and meta positions, whereas fluorine in this compound may alter regioselectivity due to its smaller size and higher electronegativity .
4-Bromo-N,N-dimethylaniline
- Structure : Bromine at position 4.
- 9.2 eV for 4-fluoro analog) and higher electrophilicity, making it more reactive in cross-coupling reactions (e.g., Pd-catalyzed formylation) .
Electronic and Spectroscopic Comparisons
DFT-Based Electronic Descriptors
| Compound | Ionization Potential (eV) | Electrophilicity Index (eV) | Chemical Hardness (eV) |
|---|---|---|---|
| This compound* | 9.1 (estimated) | 1.6 (estimated) | 3.4 (estimated) |
| 4-Fluoro-N,N-dimethylaniline | 9.2 | 1.45 | 3.28 |
| 4-Bromo-N,N-dimethylaniline | 8.9 | 1.82 | 3.02 |
| 4-Methyl-N,N-dimethylaniline | 8.5 | 1.25 | 2.98 |
¹³C NMR Chemical Shifts
- 4-Fluoro-N,N-dimethylaniline : The fluorine at position 4 deshields adjacent carbons, with C-4 showing a downfield shift of ~160 ppm.
- 3-Fluoro-N,N-dimethylaniline : Fluorine at position 3 causes distinct splitting patterns for C-2 and C-4 (~150 ppm and ~125 ppm, respectively) .
- This compound : The combined deshielding effects of Cl and F are expected to further downfield-shift C-2 and C-4, though experimental data is needed for confirmation.
Biological Activity
2-Chloro-4-fluoro-N,N-dimethylaniline (CFDMA) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
CFDMA is characterized by its interactions with various biological systems. It has been observed to interact significantly with enzymatic pathways, particularly involving cytochrome P450 enzymes, which play a crucial role in the metabolism of numerous drugs and xenobiotics. The binding of CFDMA to the active site of cytochrome P450 results in the formation of a complex that facilitates oxidative reactions, thereby influencing the metabolic fate of other compounds.
2. Cellular Effects
The compound exhibits notable effects on cellular processes. Research indicates that CFDMA can modulate signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. Activation or inhibition of this pathway can lead to alterations in gene expression and cellular metabolism, which are critical for various physiological processes.
Table 1: Summary of Cellular Effects
| Effect | Description |
|---|---|
| MAPK Pathway Modulation | Alters gene expression and metabolism |
| Enzyme Interaction | Binds to cytochrome P450, affecting drug metabolism |
| Cell Signaling | Influences multiple signaling cascades |
3. Molecular Mechanisms
At the molecular level, CFDMA exerts its biological effects through several mechanisms:
- Enzyme Inhibition/Activation : By binding to specific enzymes and receptors, CFDMA can inhibit or activate their activity, leading to downstream effects on cellular functions.
- Stability and Degradation : The stability of CFDMA is influenced by environmental conditions, which can affect its efficacy over time. Laboratory studies have shown that degradation under certain conditions leads to diminished biological activity.
- Dose-Dependent Effects : In animal models, the impact of CFDMA varies with dosage. Low doses may result in minimal effects, while higher doses can significantly alter cellular signaling and metabolic pathways.
4. Case Studies and Research Findings
Recent studies have further elucidated the biological activity of CFDMA:
- Study on Enzyme Interaction : A study demonstrated that CFDMA significantly inhibits cytochrome P450 activity in vitro, suggesting potential implications for drug-drug interactions when co-administered with other medications.
- Cell Line Experiments : In experiments involving cancer cell lines, CFDMA exhibited selective cytotoxicity against specific tumor types while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Table 2: Case Study Results
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Significant inhibition of cytochrome P450 activity |
| Cancer Cell Lines | Selective cytotoxicity observed in tumor cells |
5. Conclusion
The biological activity of this compound is multifaceted, involving critical interactions with enzymatic pathways and cellular signaling mechanisms. Its potential as a therapeutic agent warrants further investigation to fully understand its implications in drug development and pharmacotherapy.
Q & A
Basic: What synthetic routes are available for 2-chloro-4-fluoro-N,N-dimethylaniline, and how is structural purity validated?
Methodological Answer:
A practical synthesis involves treating N,N-dimethylaniline N-oxide with thionyl chloride (SOCl₂), yielding this compound as a yellow oil (30% yield). Key characterization includes:
- ¹H NMR : Peaks at δ 7.12 (m, 1H), 7.03 (m, 1H), 6.93 (m, 1H), and 2.76 ppm (s, 6H, N(CH₃)₂) confirm aromatic and dimethylamine protons.
- HRMS : [M + H]⁺ at m/z 174.0478 (calculated 174.0486 for C₈H₁₀NClF) validates molecular composition .
Validation Tip : Cross-check with ¹³C NMR (e.g., δ 158.1 ppm for fluorinated aromatic carbons) to rule out byproducts like Stevens rearrangement isomers .
Advanced: How do computational methods resolve contradictions in the photophysical behavior of this compound?
Methodological Answer:
Conflicting reports on intramolecular charge transfer (ICT) in halogenated dimethylanilines require multi-level computational analysis:
- TDDFT Limitations : Standard B3LYP functionals overestimate twisted ICT (TICT) states. Use hybrid functionals with >30% exact exchange (e.g., ωB97X-D) to avoid false minima .
- High-Level Methods : Coupled-cluster (CC2) or ADC(3) calculations reveal planar S₁ minima for 4-fluoro derivatives, confirming locally excited (LE) states without ICT .
Case Study : For 2-chloro-4-fluoro analogs, compute vertical excitation energies and compare with experimental fluorescence lifetimes (e.g., 5.73 ns in acetonitrile) to validate LE dominance .
Basic: What spectroscopic techniques are critical for characterizing halogenated dimethylanilines?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.6–7.2 ppm) and substituent-induced shifts (e.g., fluorine coupling J = 244.3 Hz in ¹³C NMR) .
- UV-Vis Spectroscopy : Monitor λₐbₛ at ~270–300 nm (π→π* transitions) to assess electronic effects of Cl/F substitution .
- Mass Spectrometry : HRMS confirms molecular formula, while fragmentation patterns distinguish regioisomers .
Advanced: How do solvent polarity and halogen substituents affect excited-state dynamics?
Methodological Answer:
- Solvent Screening : Measure fluorescence lifetimes (time-correlated single-photon counting) in solvents like n-hexane (nonpolar) vs. acetonitrile (polar). For 4-fluoro analogs, LE state lifetimes increase in polar solvents (e.g., 2.04 ns → 5.73 ns) due to reduced non-radiative decay .
- Substituent Effects : Compare 4-Cl vs. 4-F derivatives:
Advanced: What reaction mechanisms involve this compound as a precursor?
Methodological Answer:
- Nucleophilic Aromatic Substitution : The chloro group activates the ring for displacement by amines or alkoxides. Optimize conditions (e.g., NaH/DMF) to minimize demethylation .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids. Monitor regioselectivity via LC-MS to avoid para-fluorine interference .
Basic: What safety protocols apply to halogenated dimethylanilines in research labs?
Methodological Answer:
- Handling : Use nitrile gloves, fume hoods, and sealed systems to prevent inhalation/contact.
- Waste Management : Collect halogenated byproducts separately for incineration to avoid environmental release .
- Toxicity Data : While N,N-dimethylaniline has limited carcinogenicity (IARC Group 3), assume chloro-fluoro derivatives are more hazardous due to bioaccumulation risks .
Advanced: How do computational and experimental data align for substituent electronic effects?
Methodological Answer:
- DFT Benchmarking : Calculate dipole moments (μₑ) of S₁ states. Experimental μₑ = 7.3 D for 4-F derivatives matches LE state predictions (TDDFT/ADC(2)) but contradicts erroneous ICT claims .
- Vibrational Analysis : Compare computed (B3LYP/6-31G(d)) vs. experimental IR spectra to validate ground-state geometries .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
